molecular formula C20H24FN3O4S B2527980 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1251705-23-3

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2527980
CAS No.: 1251705-23-3
M. Wt: 421.49
InChI Key: YDHYKCHFBZCTDA-UHFFFAOYSA-N
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Description

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide (hereafter referred to as Compound A) is a synthetic small molecule characterized by:

  • A pyridinone core substituted at position 3 with an azepane-sulfonyl group.
  • An acetamide side chain linked to a 4-fluoro-2-methylphenyl group.

Its synthesis likely involves coupling of a pyridinone sulfonate intermediate with a substituted phenylacetamide, analogous to methods described for related compounds .

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-15-13-16(21)8-9-17(15)22-19(25)14-23-10-6-7-18(20(23)26)29(27,28)24-11-4-2-3-5-12-24/h6-10,13H,2-5,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHYKCHFBZCTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and coupling with the dihydropyridinone and fluoro-substituted phenylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Key Structural Analogs

Three structurally related compounds are highlighted for comparison:

Compound Name Substituents on Pyridinone Aromatic Group on Acetamide Molecular Formula Molecular Weight CAS Number Source
Compound A 3-azepane-sulfonyl 4-fluoro-2-methylphenyl C20H24FN3O4S 421.5 Not provided N/A
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide (Compound B) 3-azepane-sulfonyl 3-fluoro-4-methylphenyl C20H24FN3O4S 421.5 1251621-51-8
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide (Compound C) 5-azepane-sulfonyl 2-chloro-4-fluorophenyl C19H21ClFN3O4S 441.9 1359625-92-5
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide (Compound D) None (simple acetamide) 4-bromophenyl C14H11BrClNO 324.6 Not provided

Substituent Effects on Physicochemical Properties

  • Position of Sulfonyl Group: Compound A and B have sulfonyl groups at position 3 of the pyridinone ring, whereas Compound C has it at position 4. The azepane ring in Compounds A–C introduces bulkiness, likely increasing molecular rigidity compared to simpler acetamides like Compound D .
  • Halogen and Methyl Substitutions: Compound A’s 4-fluoro-2-methylphenyl group provides moderate electronegativity and lipophilicity. In contrast, Compound C’s 2-chloro-4-fluorophenyl group combines a larger halogen (Cl) with higher electronegativity (F), which may enhance metabolic stability but reduce solubility .

Crystallographic and Conformational Insights

  • Crystal Packing :

    • In simpler acetamides (e.g., Compound D), planar amide groups facilitate hydrogen-bonded dimer formation (R22(10) motifs), as seen in N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide .
    • The azepane-sulfonyl group in Compounds A–C likely disrupts such packing due to steric hindrance, reducing crystallinity and possibly enhancing solubility .
  • Dihedral Angles :

    • For Compound D, dihedral angles between aromatic rings range from 44.5° to 77.5°, influenced by steric repulsion .
    • In Compounds A–C, the azepane-sulfonyl group may further increase torsional strain, altering conformational flexibility and binding kinetics .

Biological Activity

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic molecule that has gained attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound's structure includes several key features:

  • Dihydropyridine ring : Known for its role in various biological activities.
  • Azepane sulfonyl group : Contributes to the compound's reactivity and interaction with biological targets.
  • Fluorinated aromatic moiety : The presence of fluorine can enhance lipophilicity and bioavailability.

The molecular formula is represented as C17H22FN3O3SC_{17}H_{22}FN_{3}O_{3}S with a molecular weight of approximately 367.44 g/mol.

Pharmacological Properties

Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this one have shown effectiveness against both gram-positive and gram-negative bacteria. The sulfonamide group is particularly noted for its role in antimicrobial action.
  • Anti-inflammatory Effects : The compound may act as a COX-2 inhibitor, which is crucial for reducing inflammation. In related studies, compounds with similar motifs have demonstrated significant inhibition of COX enzymes.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural components. For instance:

Structural FeatureBiological Activity
Azepane sulfonyl groupEnhances interaction with biological targets
Dihydropyridine moietyAssociated with cardiovascular effects
Fluorinated aromatic ringImproves metabolic stability and bioavailability

Research indicates that modifications to these structural components can lead to variations in potency and selectivity against specific biological targets.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives containing the azepane sulfonyl group exhibited significant activity against Staphylococcus aureus and Escherichia coli. The IC50 values ranged from 0.5 to 5 µg/mL, indicating strong potential for development as antimicrobial agents .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar compounds. The study revealed that certain derivatives effectively inhibited COX-2 and 5-LOX pathways, leading to reduced inflammatory responses in animal models. The most potent derivative showed an IC50 of 0.011 µM against COX-2 .

Q & A

Q. Critical Parameters :

ParameterOptimal Range
Temperature60–80°C (cyclization step)
CatalystPd(OAc)₂ for coupling steps
SolventDMF or THF for solubility
Reaction Time12–24 hours (step-dependent)

Yield optimization requires iterative screening via Design of Experiments (DoE) to balance steric and electronic effects .

Basic: What analytical techniques are recommended for characterizing this compound and validating its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the azepane-sulfonyl and dihydropyridinone moieties. Key shifts:
    • Sulfonyl group: δ 3.2–3.6 ppm (azepane protons) .
    • Dihydropyridinone: δ 6.8–7.2 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out byproducts (e.g., incomplete sulfonation) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:
Discrepancies may arise from:

  • Purity issues : Validate compound integrity via orthogonal methods (e.g., LC-MS vs. NMR) .
  • Assay conditions : Standardize protocols (e.g., cell line viability, ATP levels) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Target specificity : Perform kinome-wide profiling to rule off-target effects. Use CRISPR-edited cell lines to confirm mechanism .

Q. Example Workflow :

Re-synthesize compound under optimized conditions.

Validate purity (>98% via HPLC).

Re-test activity in parallel assays (e.g., enzymatic vs. cell-based).

Advanced: What computational and experimental strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with suspected targets (e.g., kinase domains). Focus on sulfonyl and acetamide groups as hydrogen-bond donors .
  • Dynamic Simulations : Run MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for target proteins.
    • Thermal Shift Assay (TSA) : Confirm target engagement via protein melting temperature shifts .

Advanced: What challenges arise in scaling up synthesis for preclinical studies, and how can they be mitigated?

Methodological Answer:
Challenges :

  • Low Yield in Cyclization : Steric hindrance from the azepane-sulfonyl group reduces reaction efficiency .
  • Byproduct Formation : Incomplete sulfonation or oxidation side reactions .

Q. Solutions :

  • Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer during cyclization .
  • Catalyst Optimization : Screen Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for improved turnover .

Q. Scalability Parameters :

ParameterLab Scale (mg)Pilot Scale (g)
Yield45%60–70% (optimized)
Purity95%>98% (via recrystallization)

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:
Key Modifications :

  • Azepane Ring : Replace with piperidine or morpholine to reduce conformational flexibility .
  • Fluorophenyl Group : Introduce electron-withdrawing substituents (e.g., -CF₃) to enhance binding affinity .

Q. SAR Workflow :

Synthesize analogs with incremental structural changes.

Test in enzymatic assays (e.g., kinase inhibition).

Correlate activity with computational descriptors (e.g., LogP, polar surface area).

Q. Example Data :

AnalogModificationIC₅₀ (nM)
ParentNone120
A1Azepane → piperidine85
A24-Fluoro → 4-CF₃45

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